molecular formula C18H24F3N3O B12269757 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B12269757
M. Wt: 355.4 g/mol
InChI Key: BCNWSUGGRZTVSJ-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrrolidinone ring substituted with a trifluoroethyl group

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include basic or acidic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows for binding to various receptors, while the trifluoroethyl group can enhance its lipophilicity, improving its ability to cross cell membranes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyrrolidinone derivatives. For example:

The uniqueness of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one lies in its specific substitution pattern, which can confer unique binding properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H24F3N3O

Molecular Weight

355.4 g/mol

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C18H24F3N3O/c1-13-4-3-5-15(14(13)2)22-8-10-23(11-9-22)16-6-7-24(17(16)25)12-18(19,20)21/h3-5,16H,6-12H2,1-2H3

InChI Key

BCNWSUGGRZTVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3CCN(C3=O)CC(F)(F)F)C

Origin of Product

United States

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